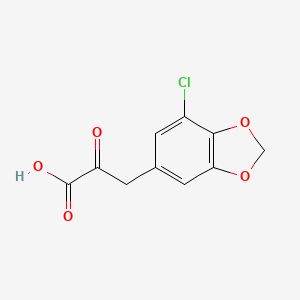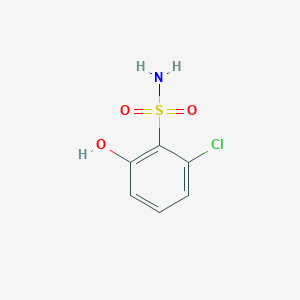
3-(5-Bromothiophen-2-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is an organic compound featuring a brominated thiophene ring attached to a propenol chain. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Claisen-Schmidt Condensation: : This method involves the reaction of 5-bromothiophene-2-carbaldehyde with propen-1-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol .
-
Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. 5-Bromothiophene can be reacted with magnesium in anhydrous ether to form the Grignard reagent, which is then reacted with propen-1-ol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Claisen-Schmidt condensation due to its efficiency and cost-effectiveness. The reaction is optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids .
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the propenol group to a propanol group .
-
Substitution: : The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 3-(5-Bromothiophen-2-yl)prop-2-enal or 3-(5-Bromothiophen-2-yl)prop-2-enoic acid.
Reduction: 3-(5-Bromothiophen-2-yl)propan-1-ol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its brominated thiophene ring is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the effects of brominated thiophenes on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets .
Medicine
The compound is explored for its potential in drug development, particularly in the synthesis of molecules with anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials, due to its conductive properties .
Wirkmechanismus
The mechanism by which 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The brominated thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the activity of biological molecules. The propenol chain can undergo further chemical modifications, enhancing the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)prop-2-en-1-ol: Similar structure but with a bromophenyl ring instead of a bromothiophene ring.
3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol: Chlorine substituent instead of bromine.
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol: Methyl substituent instead of bromine.
Uniqueness
3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. The thiophene ring provides additional stability and electronic properties, making it more versatile in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C7H7BrOS |
|---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
(E)-3-(5-bromothiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7BrOS/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+ |
InChI-Schlüssel |
SWGGDSNXSQNOBD-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(SC(=C1)Br)/C=C/CO |
Kanonische SMILES |
C1=C(SC(=C1)Br)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13522183.png)

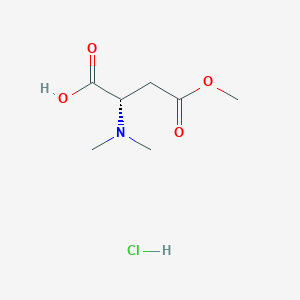
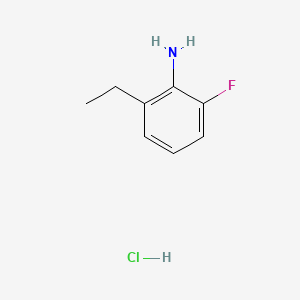
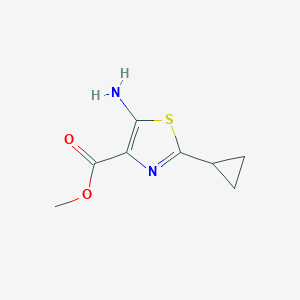
![N-[(2-chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B13522201.png)
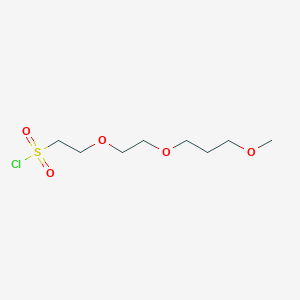
![2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B13522210.png)


